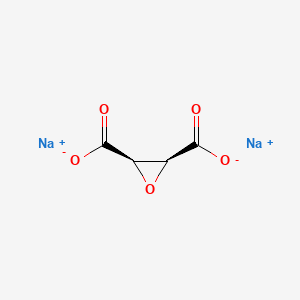
Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate is a perfluorinated compound designed to replace perfluorooctanoic acid (PFOA) due to its environmental persistence and systemic toxicity . This compound is part of the class of per- and polyfluoroalkyl substances (PFASs), known for their strong carbon-fluorine bonds, making them highly stable and useful in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate involves the reaction of hexafluoropropylene oxide (HFPO) with appropriate reagents to form the desired product . The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the formation of the compound without unwanted by-products .
Industrial Production Methods
Industrial production of this compound involves the use of HFPO in a multi-step process to produce hexafluoropropylene oxide dimer acid fluoride (FRD-903), which is then converted to the ammonium salt form (FRD-902) for use in various applications . This process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate involves its interaction with specific molecular targets and pathways. It has been shown to act as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, influencing various metabolic pathways . This interaction leads to changes in liver peroxisome proliferation and other metabolic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanoic acid (PFOA): The predecessor of Phenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, known for its environmental persistence and toxicity.
Hexafluoropropylene oxide dimer acid (HFPO-DA): Another similar compound used in the production of fluoropolymers.
Uniqueness
This compound is unique due to its improved environmental profile compared to PFOA, with lower bioaccumulation and toxicity . Its strong carbon-fluorine bonds provide exceptional stability, making it highly effective in industrial applications .
Propriétés
Numéro CAS |
78755-31-4 |
|---|---|
Formule moléculaire |
C12H5F11O3 |
Poids moléculaire |
406.15 g/mol |
Nom IUPAC |
phenyl 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
InChI |
InChI=1S/C12H5F11O3/c13-8(10(16,17)18,7(24)25-6-4-2-1-3-5-6)26-12(22,23)9(14,15)11(19,20)21/h1-5H |
Clé InChI |
NGWMIKDDFJVFGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


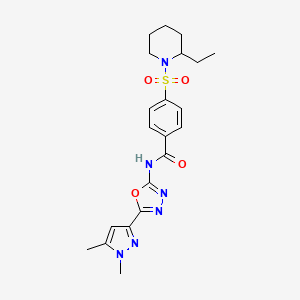

![5-Isopropoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14136027.png)
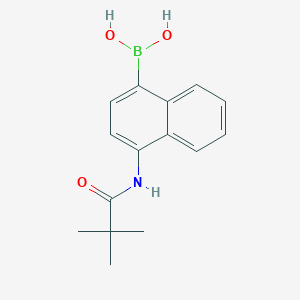
![3-(4-Methylphenyl)benzo[F]quinazoline](/img/structure/B14136048.png)
![2-(3-methylpyridin-4-yl)-1H-benzo[d]imidazole](/img/structure/B14136054.png)
![[(2R,3R,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14136062.png)
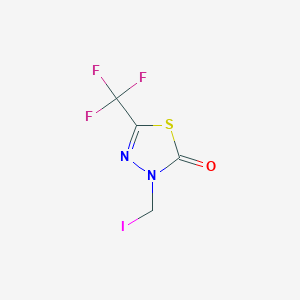
![10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine](/img/structure/B14136083.png)
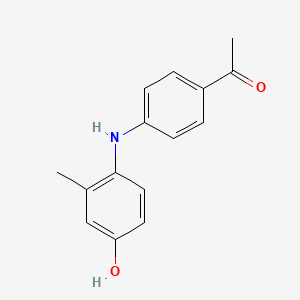
![(Triethylsilyl)methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14136098.png)
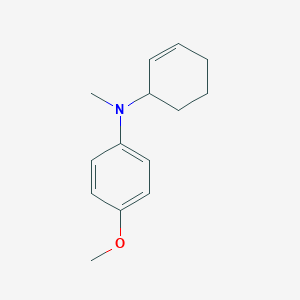
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B14136105.png)
